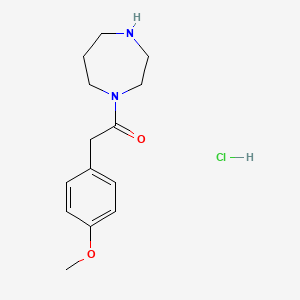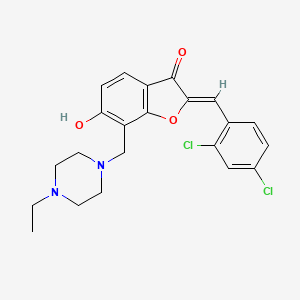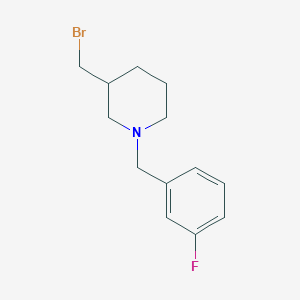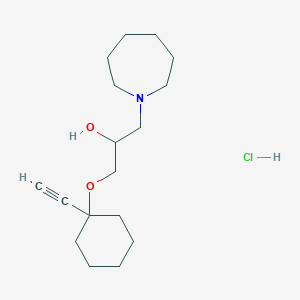
1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound’s class or family, as well as its role or use, are also usually mentioned.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its raw materials, including the conditions required for the synthesis (temperature, pressure, catalysts, etc.), the yield, and the purity of the final product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization of atomic orbitals, and presence of any functional groups.Chemical Reactions Analysis
This would involve studying the compound’s reactivity with other substances, its stability, and the products it forms during chemical reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity or basicity, reactivity, etc.).Scientific Research Applications
Azepane-based Compounds in Therapeutics Azepane-based compounds are recognized for their diverse pharmacological properties, serving as a foundation for discovering new therapeutic agents. The development of azepane-containing analogs, characterized by structural diversity, is a prominent area of interest in medicinal chemistry. Azepane derivatives have demonstrated efficacy in various therapeutic areas, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, as well as inhibitors for histamine H3 receptors and α-glucosidase, among others. These compounds are celebrated for their low toxicity, cost-effectiveness, and high activity, which make them significant in drug development (Zha et al., 2019).
Antioxidant Capacity Analysis In the broader scope of scientific research, evaluating the antioxidant capacity of compounds is crucial for determining their potential therapeutic effects. Analytical techniques, such as the oxygen radical absorbance capacity (ORAC) assay, provide a means to assess the antioxidant capacity of various substances, including botanicals and dietary supplements. These assays are instrumental in comparing the antioxidant potential of different sources and standardizing nutritional supplements (Prior et al., 2000).
Biodegradable Polymers and Recycling Furthermore, the chemical recycling of polyethylene terephthalate (PET) highlights the importance of understanding chemical structures and their reactions in developing sustainable recycling methods. This research focuses on the hydrolysis and glycolysis processes to recover valuable monomers or produce secondary materials, demonstrating the significance of chemical research in environmental sustainability (Karayannidis & Achilias, 2007).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This would involve discussing potential future research directions, applications, or improvements to the synthesis process of the compound.
properties
IUPAC Name |
1-(azepan-1-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.ClH/c1-2-17(10-6-5-7-11-17)20-15-16(19)14-18-12-8-3-4-9-13-18;/h1,16,19H,3-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVRCHABOAZPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)
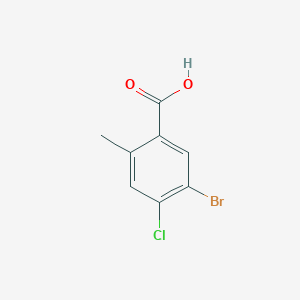
![N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2917717.png)
![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)
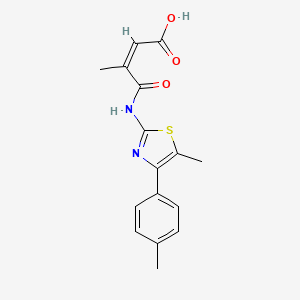
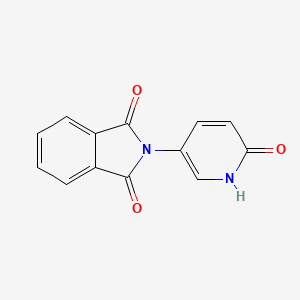
![Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate](/img/structure/B2917722.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)
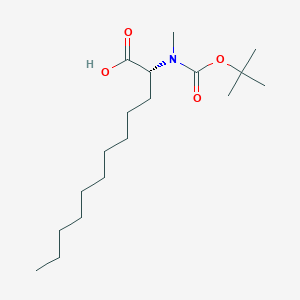
![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)
